REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([C:9]1[C:10]([CH2:18][C:19](O)=[O:20])=[CH:11][C:12]2[O:16][CH2:15][O:14][C:13]=2[CH:17]=1)[CH3:8].O>O1CCCC1>[CH2:7]([C:9]1[C:10]([CH2:18][CH2:19][OH:20])=[CH:11][C:12]2[O:16][CH2:15][O:14][C:13]=2[CH:17]=1)[CH3:8] |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
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62 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1C(=CC2=C(OCO2)C1)CC(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
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was added
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure and water
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
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EXTRACTION
|
Details
|
After extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
the extract was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C(=CC2=C(OCO2)C1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 169 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |